molecular formula C16H13ClFN5O3S3 B11375266 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11375266
M. Wt: 474.0 g/mol
InChI Key: DDFMVNJZCLGMQM-UHFFFAOYSA-N
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Description

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorinated carboxamide group, an ethylsulfanyl-thiadiazole moiety, and a fluorophenyl-methanesulfonyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorinated carboxamide group. The ethylsulfanyl-thiadiazole moiety is then synthesized and attached to the pyrimidine core. Finally, the fluorophenyl-methanesulfonyl group is introduced under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of catalysts and solvents may be necessary to optimize yield and purity. Industrial methods would also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern. The combination of the ethylsulfanyl-thiadiazole moiety and the fluorophenyl-methanesulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H13ClFN5O3S3

Molecular Weight

474.0 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O3S3/c1-2-27-16-23-22-14(28-16)21-13(24)12-10(17)7-19-15(20-12)29(25,26)8-9-5-3-4-6-11(9)18/h3-7H,2,8H2,1H3,(H,21,22,24)

InChI Key

DDFMVNJZCLGMQM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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